molecular formula C26H33Cl2FN7O6P B1628234 巴拉沙替布二盐酸盐 CAS No. 722543-50-2

巴拉沙替布二盐酸盐

货号 B1628234
CAS 编号: 722543-50-2
分子量: 660.5 g/mol
InChI 键: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a pro-drug of Barasertib-hQPA . It is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM . Barasertib induces growth arrest and apoptosis in cancer cells .


Synthesis Analysis

Barasertib is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor [AZD1152-hydroxyquinazoline pyrazol anilide (HQPA)] and is converted rapidly to the active AZD1152-HQPA in plasma .


Molecular Structure Analysis

The molecular formula of Barasertib dihydrochloride is C26H33Cl2FN7O6P . Its molecular weight is 660.46 .


Chemical Reactions Analysis

The main pathways identified in human metabolism of barasertib were (i) cleavage of the phosphate group to form bara-hQPA, followed by oxidation, and (ii) loss of the fluoroaniline moiety to form bara-hQPA desfluoroaniline, followed by oxidation .


Physical And Chemical Properties Analysis

Barasertib dihydrochloride has a molecular weight of 507.56 . It is stable under normal temperatures and pressures .

作用机制

Target of Action

Barasertib dihydrochloride, also known as AZD1152, is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA . This active compound is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in cell division, and its inhibition can lead to the prevention of cell division and induction of apoptosis .

Mode of Action

Upon conversion to AZD1152-HQPA, Barasertib dihydrochloride selectively inhibits Aurora B kinase . This inhibition leads to the induction of chromosome misalignment, which prevents cell division . As a result, cell viability is reduced, and apoptosis, or programmed cell death, is induced .

Biochemical Pathways

The main biochemical pathway involved in the action of Barasertib dihydrochloride is the Aurora B kinase pathway . Inhibition of this pathway by AZD1152-HQPA leads to chromosome misalignment, which disrupts normal cell division . This disruption in cell division subsequently reduces cell viability and induces apoptosis .

Pharmacokinetics

Barasertib dihydrochloride is administered as a prodrug and is rapidly converted in plasma to its active form, AZD1152-HQPA . The pharmacokinetics of AZD1152-HQPA demonstrate a slow rate of total clearance . The majority of the drug is excreted in feces, with a smaller amount excreted in urine . The renal clearance values for AZD1152-HQPA represent approximately 10% of the total clearance of the compound from plasma .

Result of Action

The result of Barasertib dihydrochloride’s action is the reduction of cell viability and the induction of apoptosis . This is achieved through the inhibition of Aurora B kinase, which disrupts normal cell division . In preclinical studies, Barasertib dihydrochloride has shown antitumor activity in a broad range of hematological malignancies, including acute myeloid leukemia (AML) .

实验室实验的优点和局限性

The main advantage of using barasertib dihydrochloride in laboratory experiments is its ability to inhibit cell division and induce apoptosis in cancer cells. Additionally, barasertib dihydrochloride is a small molecule inhibitor, which makes it relatively easy to use in laboratory experiments. The main limitation of using barasertib dihydrochloride in laboratory experiments is that it is not yet approved for clinical use, and therefore it is not available for use in humans.

未来方向

The potential future applications of barasertib dihydrochloride include further study into its potential to inhibit cell division and induce apoptosis in cancer cells. Additionally, further research into the mechanisms of action of barasertib dihydrochloride could lead to the development of more potent inhibitors of Aurora A Kinase. Additionally, further research into the effects of barasertib dihydrochloride on other types of cancer cells could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, further research into the safety and efficacy of barasertib dihydrochloride could lead to its eventual approval for use in humans.

科学研究应用

急性髓系白血病 (AML) 的治疗

巴拉沙替布二盐酸盐已在一项1/2 期研究中用于评估其在患有晚期急性髓系白血病 (AML) 的患者中的安全性和有效性,以及药代动力学 . 这项研究的主要目标是确定巴拉沙替布在初诊或复发 AML 患者中的最大耐受剂量 (MTD) . 研究结论表明,巴拉沙替布在复发或初诊 AML 患者中的 MTD 为 1200 毫克 . 毒性是可以控制的,巴拉沙替布治疗导致了 25% 的总体血液学反应率 .

Aurora B 激酶的抑制

巴拉沙替布是一种有效且选择性的 Aurora B 激酶抑制剂 . Aurora 激酶对细胞分裂的调节至关重要,并且与癌症的发生发展有关 . 通过抑制 Aurora B 激酶,巴拉沙替布可以破坏细胞分裂,并可能阻止癌细胞的生长 .

小细胞肺癌 (SCLC) 的治疗

巴拉沙替布已被证明可以抑制 SCLC 细胞系在体外和体内生长 . SCLC 细胞具有快速增殖、普遍的 Rb 失活,以及高 MYC 家族扩增率,这使得 Aurora 激酶抑制成为一个自然的靶点 . 研究表明,具有 cMYC 扩增/高基因表达的 SCLC 肿瘤将经常对 Aurora B 抑制剂产生反应 .

药代动力学研究

巴拉沙替布的药代动力学已在 AML 患者中进行研究 . 了解药物的药代动力学对于确定最佳剂量和给药方案至关重要 .

安全性和有效性研究

巴拉沙替布的安全性和有效性已在临床试验中评估 . 这些研究对于确定药物是否安全用于人类以及是否具有预期的治疗效果至关重要 .

开发治疗 AML 的新方法

鉴于巴拉沙替布在治疗 AML 方面取得了可喜的成果,它正在被考虑用于开发更有效的 AML 患者治疗方法 .

属性

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib dihydrochloride
Reactant of Route 2
Barasertib dihydrochloride
Reactant of Route 3
Barasertib dihydrochloride
Reactant of Route 4
Barasertib dihydrochloride
Reactant of Route 5
Barasertib dihydrochloride
Reactant of Route 6
Barasertib dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。